molecular formula C13H9F4N5 B4526671 N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4526671
M. Wt: 311.24 g/mol
InChI Key: ZAPQCJZHUFABHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a recognized potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of these receptors, thereby suppressing autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt, which are critical for cell proliferation, survival, and differentiation. Its primary research value lies in investigating the oncogenic potential of dysregulated FGFR signaling, a mechanism implicated in a wide array of cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, often driven by FGFR gene amplifications, mutations, and fusions . Researchers utilize this inhibitor to elucidate the specific roles of FGFR isoforms in tumorigenesis, to study mechanisms of resistance to targeted therapies, and to explore its potential in combination treatment strategies. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a known privileged structure in kinase inhibitor design, contributing to the high affinity and selectivity of this molecule. Beyond oncology, it serves as a critical pharmacological tool for probing FGFR function in developmental biology and in pathological conditions involving angiogenesis and tissue repair.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N5/c14-9-3-1-8(2-4-9)7-18-10-5-6-11-19-20-12(13(15,16)17)22(11)21-10/h1-6H,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPQCJZHUFABHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the pyridazine ring: This step often involves condensation reactions with suitable reagents.

    Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity.

    Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Inhibition of Bromodomain Proteins

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of bromodomain proteins, particularly BRD4. These proteins play critical roles in gene regulation and are implicated in various cancers and inflammatory diseases.

  • Mechanism of Action : The compound acts by binding to the bromodomains of BRD4, inhibiting their function and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
  • IC50 Values : Initial screenings have reported micromolar IC50 values for these compounds, indicating their potency as bromodomain inhibitors .

Anticancer Properties

The unique chemical structure of N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been linked to anticancer activity. Research indicates that modifications in the chemical structure can enhance its efficacy against various cancer cell lines.

  • Case Studies :
    • A study demonstrated that derivatives with specific substitutions at the R1 and R2 positions showed improved inhibitory effects against cancer cells .
    • Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival.

Anti-inflammatory Agents

The compound's ability to inhibit specific kinases involved in inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.

  • Target Kinases : The p38 mitogen-activated protein kinase (MAPK) pathway is a primary target for such applications. Inhibitors derived from this class have shown promise in preclinical models for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the compound's ability to modulate oxidative stress pathways and inflammatory responses in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
Bromodomain InhibitionBRD4Binding to bromodomains
Anticancer ActivityVarious Cancer Cell LinesInduction of apoptosis
Anti-inflammatoryp38 MAPKInhibition of kinase activity
NeuroprotectionNeuronal CellsModulation of oxidative stressEmerging Research

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Highlights
N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine C₁₄H₁₁F₄N₅ 325.27 4-fluorobenzyl, -CF₃ 2.8 (estimated) Kinase inhibition (e.g., PIM1)
N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine C₁₃H₉ClF₃N₅ 327.69 4-chlorobenzyl, -CF₃ 3.1 Antimicrobial activity
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine C₁₈H₁₈F₃N₅ 389.36 Cyclohexyl, 3-CF₃-phenyl 4.2 PIM1 kinase inhibition (IC₅₀ = 0.12 µM)
N-(3-acetamidophenyl)-2-((3-CF₃-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₁₅H₁₂F₃N₅O₂S 387.35 3-acetamidophenyl, thioacetamide linker 2.5 Anticancer activity (IC₅₀: 1.8–5.3 µM)
N-[2-(1H-indol-3-yl)ethyl]-3-CF₃-triazolo[4,3-b]pyridazin-6-amine C₁₅H₁₂F₃N₅ 343.29 Indole-ethyl, -CF₃ 3.0 BRD4 bromodomain inhibition

*LogP values estimated via computational tools.

Key Insights from Structural Modifications:

Substituent Effects on Lipophilicity: The 4-chlorobenzyl analogue (LogP = 3.1) exhibits higher lipophilicity than the 4-fluorobenzyl derivative (LogP = 2.8), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity Trends: Kinase Inhibition: The cyclohexyl-phenyl analogue (VX2) shows superior PIM1 kinase inhibition (IC₅₀ = 0.12 µM) compared to the 4-fluorobenzyl parent compound, likely due to enhanced hydrophobic interactions in the ATP-binding pocket . Antimicrobial Activity: The 4-chlorobenzyl derivative displays broader antimicrobial activity, attributed to the electron-withdrawing Cl atom stabilizing interactions with bacterial enzymes . Anticancer Potential: The thioacetamide-linked compound () exhibits moderate cytotoxicity (IC₅₀: 1.8–5.3 µM), suggesting the thioether linker may facilitate redox-mediated mechanisms .

Target Selectivity :

  • Indole-substituted derivatives (e.g., compound 6 in ) show selectivity for bromodomains (e.g., BRD4), highlighting how bulky aromatic groups redirect activity from kinases to epigenetic targets .

Biological Activity

N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a bromodomain inhibitor. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a [1,2,4]triazolo[4,3-b]pyridazine core with fluorinated substituents. Its molecular formula is C13H10F4N6, and it has a molecular weight of 348.25 g/mol. The presence of trifluoromethyl and fluorobenzyl groups contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold can act as inhibitors of bromodomains, specifically BRD4. These bromodomains are critical in recognizing acetylated lysine residues on histones and non-histone proteins, playing a pivotal role in the regulation of gene expression and cellular signaling pathways involved in cancer progression.

Binding Affinity and Inhibition

A study highlighted that derivatives of [1,2,4]triazolo[4,3-b]pyridazine were evaluated for their inhibitory activity against BRD4 using AlphaScreen assays. The IC50 values for these compounds ranged in the micromolar range, indicating moderate potency as bromodomain inhibitors. The most promising derivatives showed IC50 values below 10 µM against BD1 of BRD4 .

Biological Activity Studies

The biological activity of this compound has been assessed through various in vitro studies targeting different cancer cell lines.

Efficacy Against Cancer Cell Lines

A comparative analysis was conducted on several derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results demonstrated that certain derivatives exhibited significant anti-tumor activity with IC50 values ranging from 0.15 µM to 2.85 µM .

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

This data indicates that modifications to the triazolo-pyridazine core can enhance anti-tumor properties significantly.

Case Studies

Case Study: BRD4 Inhibition

In a recent study involving the synthesis of various [1,2,4]triazolo[4,3-b]pyridazine derivatives, researchers identified a lead compound that effectively inhibited BRD4 with an IC50 value indicative of its potential as a therapeutic agent for cancers characterized by aberrant BRD4 activity . Structural analysis through X-ray crystallography provided insights into the binding interactions between the compound and the bromodomain.

Case Study: Multi-target Activity

Another investigation focused on the multi-target potential of the compound revealed its ability to inhibit not only BRD4 but also other kinases involved in tumorigenesis. This broad-spectrum activity suggests that this compound could be developed into a multi-target therapeutic agent .

Q & A

Q. What are the key synthetic strategies for preparing N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

Cyclization : Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., pyridazinones) under acidic or basic conditions.

Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Trifluoromethylation : Incorporation of the trifluoromethyl group using reagents like TMSCF₃ or via direct fluorination.
Optimization :

  • Temperature control (e.g., 80–120°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).
  • Catalysts (Pd-based catalysts for coupling reactions).
    Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry of the triazole ring and substituent positions.
    • HPLC-PDA : Assess purity (>95% required for biological assays).
    • Elemental Analysis : Verify stoichiometry (e.g., C, H, N content).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
  • Cellular Viability : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Target Engagement : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Answer:

  • Variable Substituents : Synthesize analogs with modified benzyl (e.g., 4-Cl, 4-OMe) or trifluoromethyl groups (e.g., CF₂H, CHF₂).
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays.
  • Computational Modeling : Use molecular docking (AutoDock Vina) or 3D-QSAR to predict binding modes and guide synthesis .

Q. Example SAR Table

Substituent (R)Enzyme IC₅₀ (nM)Cellular IC₅₀ (µM)
4-Fluorobenzyl12 ± 1.50.8 ± 0.1
4-Chlorobenzyl18 ± 2.01.2 ± 0.3
4-Methoxybenzyl45 ± 3.55.6 ± 1.2

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS).
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites.
  • Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • Proteomics : SILAC or TMT labeling to identify differentially expressed proteins.
  • Transcriptomics : RNA-seq to map gene expression changes.
  • Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution .

Q. How can computational tools predict off-target effects or toxicity risks?

Answer:

  • Cheminformatics : Use SwissADME or ProTox-II for ADMET profiling.
  • Molecular Dynamics (MD) : Simulate binding to anti-targets (e.g., hERG channel).
  • Machine Learning : Train models on Tox21 datasets to flag structural alerts .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting results in dose-response assays?

Answer:

  • Replicate Experiments : Perform triplicate runs with independent batches.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance.
  • Hill Slope Evaluation : Confirm steepness aligns with single-target engagement (slope ≈1) .

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation : Expose to pH 1–10 buffers, heat (40°C), and light (ICH Q1B guidelines).
  • LC-MS Stability Assays : Quantify degradation products over 24–72 hours.
  • Plasma Stability : Incubate with human/animal plasma and measure remaining parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.